6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSDMCHRKCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a chromenone core substituted with a sulfonamide group and a tetrahydroisoquinoline moiety. Its molecular formula is , with a molecular weight of approximately 351.82 g/mol. The presence of the chloro and sulfonyl groups enhances its biological activity by facilitating interaction with various biological targets.
Biological Activities
Antitumor Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit potent antitumor properties. A study evaluated several tetrahydroisoquinoline derivatives and reported that compounds similar to 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, certain derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
Antiviral Activity
Recent investigations into tetrahydroisoquinoline derivatives have also highlighted their antiviral potential. A study focused on the anti-coronavirus activity of various THIQ derivatives found that some exhibited notable inhibitory effects against strains such as HCoV-229E and OC-43. While specific data for the compound is limited, the structural similarities suggest a potential for antiviral activity .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative diseases through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer's disease .
The biological activity of 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: The sulfonamide group may interact with key enzymes involved in cancer progression or viral replication.
- Receptor Binding: The compound may bind to specific receptors in the body, influencing pathways related to cell growth and survival.
- Modulation of Signaling Pathways: It may affect signaling pathways critical for tumor growth or viral infection.
Case Studies
- Antitumor Efficacy Study : A series of experiments were conducted where various tetrahydroisoquinoline derivatives were tested against different cancer cell lines. The results demonstrated that compounds with structural similarities to the target compound exhibited significant cytotoxicity, reinforcing the hypothesis that modifications on the tetrahydroisoquinoline scaffold can enhance antitumor activity .
- Neuroprotective Study : In vitro studies assessing the neuroprotective effects of THIQ derivatives indicated that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- MDR Reversal: The target compound and analogues (e.g., 3h, 3r, 3u) restore doxorubicin cytotoxicity in resistant cancer cells at nanomolar concentrations .
- Selectivity : All analogues exhibit >350-fold selectivity for P-gp over MRP1, minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
